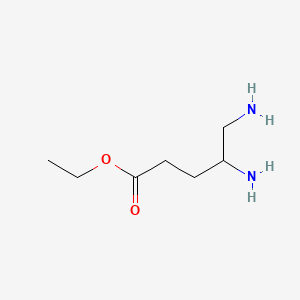

Ethyl 4,5-diaminopentanoate

CAS No.:

Cat. No.: VC15766403

Molecular Formula: C7H16N2O2

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16N2O2 |

|---|---|

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | ethyl 4,5-diaminopentanoate |

| Standard InChI | InChI=1S/C7H16N2O2/c1-2-11-7(10)4-3-6(9)5-8/h6H,2-5,8-9H2,1H3 |

| Standard InChI Key | ZDDJPXOHNDIRDJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCC(CN)N |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4,5-diaminopentanoate belongs to the class of amino acid derivatives, specifically as a diamino-substituted ester. Its molecular formula is C₇H₁₆N₂O₂, with a molecular weight of 160.21 g/mol . The IUPAC name, ethyl 4,5-diaminopentanoate, reflects its ethyl ester group and dual amine functionalities at positions 4 and 5 of the pentanoate chain . The compound’s SMILES notation (CCOC(=O)CCC(CN)N) and InChIKey (ZDDJPXOHNDIRDJ-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Structural and Identifier Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 4,5-diaminopentanoate | |

| Molecular Formula | C₇H₁₆N₂O₂ | |

| Molecular Weight | 160.21 g/mol | |

| CAS Number | 168016-80-6 | |

| SMILES | CCOC(=O)CCC(CN)N |

The presence of both amine and ester groups confers unique reactivity, enabling participation in condensation, amidation, and nucleophilic substitution reactions. Computational models suggest that the spatial arrangement of the amino groups may influence interactions with biological targets, though experimental validation is pending .

Synthesis and Analytical Characterization

Synthetic Methodologies

The synthesis of ethyl 4,5-diaminopentanoate typically involves esterification of a pentanoic acid precursor followed by selective amination. One approach begins with ethyl pent-4-enoate, which undergoes hydroamination to introduce the 5-amino group, followed by a second amination step at position 4. Alternative routes utilize protected amino intermediates to prevent undesirable side reactions during esterification.

Table 2: Representative Synthesis Pathways

| Method | Key Steps | Reference |

|---|---|---|

| Sequential Amination | 1. Hydroamination of ethyl pent-4-enoate 2. Protection/deprotection of amines | |

| Esterification of Diamine | 1. Synthesis of 4,5-diaminopentanoic acid 2. Ethanol-mediated esterification |

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity, with reverse-phase columns resolving the compound from byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, with characteristic peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet) and amine protons (δ 2.6–3.1 ppm, multiplet) . Mass spectrometry (MS) aligns with the molecular ion peak at m/z 160.21 .

Physicochemical Properties and Reactivity

The compound’s solubility is pH-dependent: it is soluble in polar aprotic solvents (e.g., DMSO) under neutral conditions but forms hydrophilic salts in acidic media. The ethyl ester group enhances lipid solubility, potentially aiding membrane permeability in biological systems.

Reactivity Profile

-

Amine Reactivity: The primary amines undergo typical reactions such as acylation, Schiff base formation, and coordination with metal ions.

-

Ester Hydrolysis: Susceptible to alkaline or enzymatic hydrolysis, yielding 4,5-diaminopentanoic acid.

-

Intramolecular Cyclization: Under heated or acidic conditions, the diamino ester may form cyclic lactams or imidazolidinones.

| Application Area | Rationale | Reference |

|---|---|---|

| Drug Development | Backbone for neuromodulators | |

| Polymer Chemistry | Crosslinking agent | |

| Biocatalysis | Substrate for AmDH enzymes |

Future Research Directions and Challenges

Biological Activity Profiling

Systematic in vitro screens for antimicrobial, anticancer, or enzyme-inhibitory effects are critical. Assays could leverage the compound’s amine groups for targeting bacterial cell walls or metalloenzymes.

Synthetic Methodology Optimization

Developing enantioselective syntheses would enable access to optically pure forms, essential for pharmaceutical applications. Catalytic asymmetric hydroamination represents a promising avenue.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume